molecular formula C14H15ClN4O2S B2684308 1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097911-91-4

1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2684308
CAS No.: 2097911-91-4
M. Wt: 338.81
InChI Key: AJNUEWBXHQIYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a useful research compound. Its molecular formula is C14H15ClN4O2S and its molecular weight is 338.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives has shown that compounds related to the structure of 1-(5-Chloro-2-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine possess good or moderate activities against test microorganisms (H. Bektaş et al., 2010). Furthermore, novel thiadiazole amide compounds containing piperazine were synthesized, and some demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, indicating their potential application in addressing bacterial infections (Z. Xia, 2015).

Anticancer Activities

Research has also explored the anticancer potentials of derivatives. For instance, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives was synthesized, and these compounds showed significant cell growth inhibitory activity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cells (M. Yarim et al., 2012).

Biological Evaluation of Heterocyclic Compounds

The synthesis and biological evaluation of a novel series of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazines containing an amide linkage revealed that some compounds exhibited excellent anti-inflammatory activity and potent analgesic activity, which was almost comparable with the standard drug in tests (Pushpan Puthiyapurayil et al., 2014).

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c1-21-12-3-2-10(15)8-11(12)14(20)19-6-4-18(5-7-19)13-9-16-22-17-13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNUEWBXHQIYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.